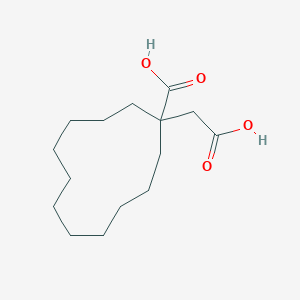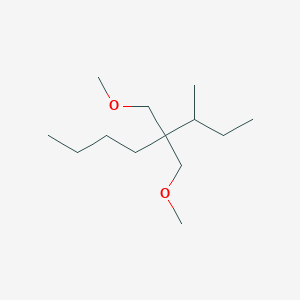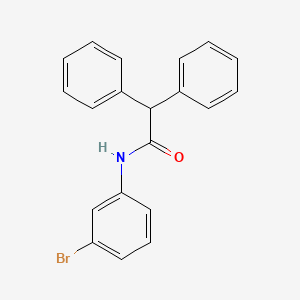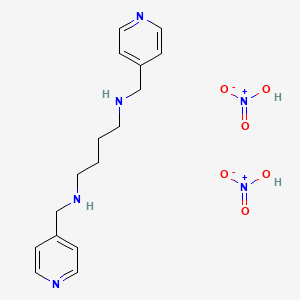
Cyclododecaneacetic acid, 1-carboxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecaneacetic acid, 1-carboxy- is an organic compound with the molecular formula C15H26O4. It consists of a cyclododecane ring with an acetic acid and a carboxylic acid functional group attached. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including organic synthesis, nanotechnology, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecaneacetic acid, 1-carboxy- typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of Cyclododecaneacetic acid, 1-carboxy- often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents followed by carboxylation or the hydrolysis of nitriles to yield the desired carboxylic acid . The choice of method depends on factors such as cost, yield, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclododecaneacetic acid, 1-carboxy- undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic acyl substitution to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3/THF).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Applications De Recherche Scientifique
Cyclododecaneacetic acid, 1-carboxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug design and delivery systems.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mécanisme D'action
The mechanism of action of Cyclododecaneacetic acid, 1-carboxy- involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate enzyme activity and influence metabolic pathways . The compound’s unique structure allows it to act as a ligand for various receptors, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecane: A hydrocarbon with a similar cyclododecane ring structure but lacking the carboxylic acid functional groups.
Cyclododecanone: Contains a ketone functional group instead of the carboxylic acid groups.
Cyclododecanol: Contains an alcohol functional group instead of the carboxylic acid groups.
Uniqueness
Cyclododecaneacetic acid, 1-carboxy- is unique due to the presence of both acetic acid and carboxylic acid functional groups attached to the cyclododecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
184866-85-1 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
1-(carboxymethyl)cyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O4/c16-13(17)12-15(14(18)19)10-8-6-4-2-1-3-5-7-9-11-15/h1-12H2,(H,16,17)(H,18,19) |
Clé InChI |
SSUOHVXRIJKSHK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)

![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)


![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)

![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)

